N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide
Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
It is known to be highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .
Mode of Action
It is believed to interact with its targets to induce changes that facilitate various organic synthesis reactions .
Biochemical Pathways
Its role as a catalyst, reagent, and intermediate suggests that it may be involved in a variety of chemical reactions and pathways .
Pharmacokinetics
As a compound used primarily in organic synthesis, its bioavailability and pharmacokinetic profile may vary depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide’s action are likely to be diverse, given its role in facilitating various organic synthesis reactions. The exact outcomes would depend on the specific reactions and processes it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the formamide group replaces a leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A fungicide with a similar pyridine structure, used to control plant diseases.
Fluopicolide: Another fungicide with a related chemical structure, effective against oomycete pathogens.
Uniqueness
N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-3H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDUYMXABRVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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